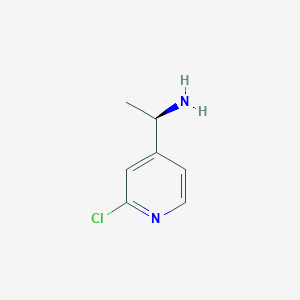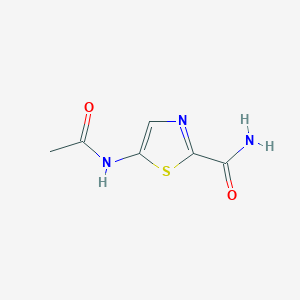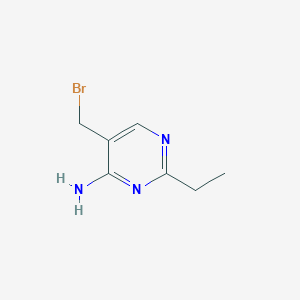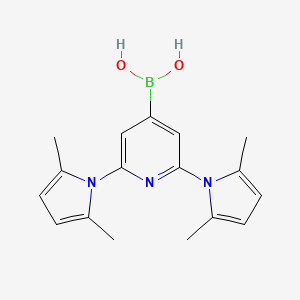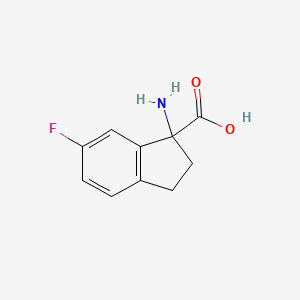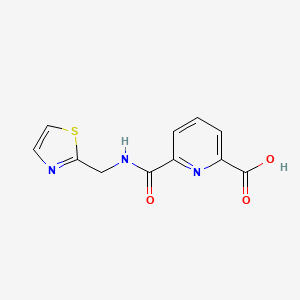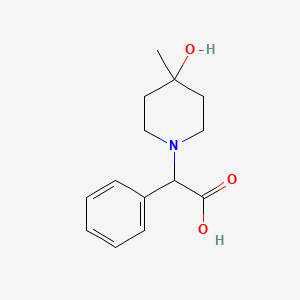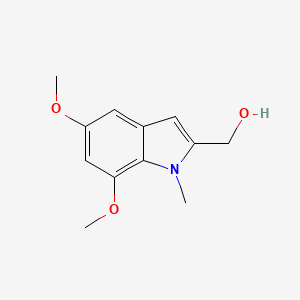
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with methoxy groups at positions 5 and 7, a methyl group at position 1, and a methanol group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole core.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)aldehyde or (5,7-dimethoxy-1-methyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (5,7-dimethoxy-1-methyl-1H-indoline-2-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole core.
Applications De Recherche Scientifique
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole core .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-methyl-1H-indol-2-yl)methanol: Similar structure but lacks the methoxy groups at positions 5 and 7.
(5,7-dimethoxy-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at position 1.
Uniqueness
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is unique due to the presence of both methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(5,7-dimethoxy-1-methylindol-2-yl)methanol |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-14)4-8-5-10(15-2)6-11(16-3)12(8)13/h4-6,14H,7H2,1-3H3 |
Clé InChI |
HXNWWIXQRQNZKX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=CC(=CC(=C21)OC)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


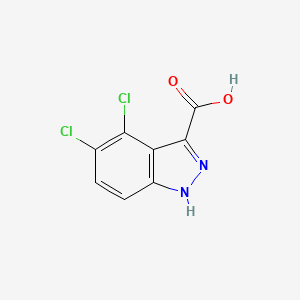
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)



![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
